molecular formula C21H15F7N4O3 B11069162 N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide

Cat. No.: B11069162
M. Wt: 504.4 g/mol
InChI Key: MZFILSPPEKMXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA is a complex organic compound characterized by the presence of multiple fluorine atoms, a pyrazole ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
  • **N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA

Uniqueness

The uniqueness of N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA lies in its combination of trifluoromethyl and tetrafluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C21H15F7N4O3

Molecular Weight

504.4 g/mol

IUPAC Name

N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide

InChI

InChI=1S/C21H15F7N4O3/c1-11-9-16(20(24,25)26)32(31-11)14-7-5-13(6-8-14)29-19(34)30-17(33)12-3-2-4-15(10-12)35-21(27,28)18(22)23/h2-10,18H,1H3,(H2,29,30,33,34)

InChI Key

MZFILSPPEKMXQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F

Origin of Product

United States

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